(-)-Thalidomide
Overview
Description
Thalidomide is a synthetic drug that was widely used in the late 1950s as a sedative and to treat morning sickness during pregnancy. However, it was found to cause severe birth defects and was subsequently withdrawn from the market. It has been reintroduced and is now used primarily to treat certain types of cancers and leprosy.
Synthesis Analysis
The synthesis of Thalidomide involves the reaction of glutamic acid with phthaloyl chloride, followed by hydrolysis and decarboxylation.Molecular Structure Analysis
Thalidomide is a small molecule with a molecular weight of approximately 258 g/mol. It contains a phthalimide moiety and a glutarimide moiety, connected by a single carbon atom.Chemical Reactions Analysis
Thalidomide can undergo hydrolysis under both acidic and basic conditions, resulting in the formation of phthalic acid and glutamic acid.Physical And Chemical Properties Analysis
Thalidomide is a white to off-white crystalline powder. It is slightly soluble in water, and soluble in acetone and ethanol.Scientific Research Applications
Anticancer Properties
Thalidomide, originally developed as a sedative, has shown promising antitumoral properties. Its anticancer mechanisms include angiogenesis inhibition, modulation of cytokine pathways, adhesion molecule regulation, cyclooxygenase-2 inhibition, and immune response stimulation. Clinical evaluations in oncology have found it notably effective in multiple myeloma and to some extent in solid tumors like glioblastoma multiforme, renal cell carcinoma, and malignant melanoma. While generally well-tolerated, peripheral neuropathy is a significant dose-dependent toxicity (Fanelli et al., 2003).
Dermatological Applications
Thalidomide has been utilized for various dermatologic conditions, believed to have autoimmune or inflammatory bases. It has been effective in diseases such as erythema nodosum leprosum, prurigo nodularis, discoid lupus erythematosus, and graft-versus-host disease. Its use in dermatology, however, must be carefully managed due to its side effects, such as peripheral neuropathy and teratogenicity (Tseng et al., 1996).
Immunomodulatory and Anti-inflammatory Uses
Thalidomide's various immunomodulatory properties, including TNF-α production alteration and lymphocyte subset balance, make it suitable for inflammatory conditions like Crohn’s disease and rheumatoid arthritis. It's also used for certain cancers and inflammatory cutaneous disorders. The use of thalidomide must be strictly controlled due to its major side effects, including teratogenicity, peripheral neuropathy, and thrombosis risk (Laffitte & Revuz, 2004).
Exploration of Analogues and Derivatives
Despite its teratogenic effects causing its initial ban, thalidomide's re-emergence in treating multiple myeloma and leprosy complications is noteworthy. Research is focused on synthesizing safer analogs with anti-inflammatory and anti-angiogenic properties, highlighting its potential as a useful anticancer agent (Bartlett et al., 2004).
Screening of Novel Analogs
Efforts to identify safer, clinically relevant thalidomide analogs have been accelerated using in vivo models like zebrafish and chicken embryos. These studies focus on discovering compounds with anti-angiogenic and anti-inflammatory properties for potential cancer and inflammatory condition treatments (Beedie et al., 2016).
Discovering New Therapeutic Uses
Systematic analysis of scientific literature has suggested new potential therapeutic uses for thalidomide in treating diseases like acute pancreatitis, chronic hepatitis C, and myasthenia gravis. These hypotheses, generated through bibliographic evidence, require experimental and clinical evaluation to balance therapeutic benefits against potential toxicities (Weeber et al., 2003).
Safety And Hazards
Thalidomide is known to cause severe birth defects if taken during pregnancy. It can also cause peripheral neuropathy, a condition that results in numbness and pain in the hands and feet. Other side effects can include dizziness, constipation, and rash.
Future Directions
Research is ongoing to find new uses for Thalidomide, particularly in the treatment of various types of cancers. There is also interest in developing analogs of Thalidomide that have similar therapeutic effects but fewer side effects.
properties
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046972 | |
Record name | (-)-Thalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Thalidomide | |
CAS RN |
841-67-8 | |
Record name | (-)-Thalidomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Thalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Thalidomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THALIDOMIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG87FSR590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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